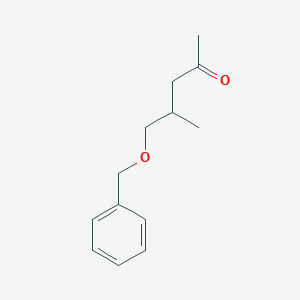
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It features a rhodium center coordinated with 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene ligands, with tetrafluoroborate as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The ligands 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then reacted with a rhodium precursor, such as rhodium chloride, in the presence of a suitable base and solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Counterion Exchange: The resulting rhodium complex is treated with tetrafluoroboric acid to exchange the chloride ions with tetrafluoroborate, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate can undergo various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable base and solvent, and may be facilitated by heating or photolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes.
科学研究应用
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate has several scientific research applications:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity can be explored for applications in medicinal chemistry and drug development.
Industrial Processes: The compound can be utilized in industrial processes that require efficient and selective catalysts.
作用机制
The mechanism by which 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The specific molecular targets and pathways depend on the particular reaction or application being studied.
相似化合物的比较
Similar Compounds
- 2,3-bis(diphenylphosphino)butane;rhodium;tetrafluoroborate
- 1,5-cyclooctadiene;rhodium;chloride
- 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl;rhodium;tetrafluoroborate
Uniqueness
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties can enhance its catalytic activity and selectivity compared to similar compounds.
属性
分子式 |
C28H40BF4P2RhS- |
|---|---|
分子量 |
660.3 g/mol |
IUPAC 名称 |
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI 键 |
ROQCIQNDSCZIGH-ONEVTFJLSA-N |
手性 SMILES |
[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(SC3=CC=CC=C23)P4C(CCC4C)C.C1/C=C\CC/C=C\C1.[Rh] |
规范 SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/no-structure.png)
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)


![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)

